NOS Inhibitor Selectivity: iNOS vs. nNOS Inhibition Ratio Favouring 3-Alkyl Indazoles
In a systematic evaluation of 36 indazoles, 3-alkyl-substituted 2H-indazol-4-amines bearing a branched alkyl group (isopropyl) exhibited a >2-fold improvement in iNOS/nNOS selectivity compared to the corresponding 3-methyl analogue. The class of 3-alkyl indazoles, including the isopropyl congener, achieved iNOS inhibition percentages exceeding 70% at 100 µM while retaining >50% residual nNOS activity, a selectivity window not achievable with 3-unsubstituted or 3-aryl indazoles [1]. This selectivity profile is critical for minimising off-target cardiovascular effects associated with nNOS inhibition.
| Evidence Dimension | iNOS inhibition (%) at 100 µM compound concentration |
|---|---|
| Target Compound Data | >70% iNOS inhibition (class-level for 3-alkyl-2H-indazol-4-amines) |
| Comparator Or Baseline | 3-Methyl-2H-indazol-4-amine: ~55% iNOS inhibition; 3-phenyl analogue: <40% iNOS inhibition |
| Quantified Difference | ≥15 percentage-point advantage in iNOS inhibition for branched-alkyl over linear-alkyl and aryl analogues |
| Conditions | In vitro enzymatic assay using recombinant iNOS and nNOS; compound concentration 100 µM; NADPH consumption monitored spectrophotometrically |
Why This Matters
Determines whether a compound can be used in assays requiring iNOS-predominant inhibition without confounding nNOS activity, directly impacting experimental validity in neuroinflammation models.
- [1] Claramunt, R. M., Lopez, C., Lopez, A., Perez-Medina, C., Perez-Torralba, M., Alkorta, I., Elguero, J., Escames, G., Acuna-Castroviejo, D. Synthesis and biological evaluation of indazole derivatives. Eur. J. Med. Chem. 2011, 46, 1439-1447. View Source
